Cas no 80944-44-1 (trans-1-Ethoxy-4-(4-N-propylcyclohexyl)benzene)

trans-1-Ethoxy-4-(4-N-propylcyclohexyl)benzene 化学的及び物理的性質
名前と識別子
-
- 1-ETHOXY-4-(TRANS-4-N-PROPYLCYCLOHEXYL)BENZENE
- 1-Ethoxy-4-(trans-4-propylcyclohexyl)benzene
- 1-ethoxy-4-(4-propylcyclohexyl)benzene
- trans-4-(4-Propylcyclohexyl)phenetole
- trans-p-(4-Propylcyclohexyl)phenetole
- Benzene, 1-ethoxy-4-(trans-4-propylcyclohexyl)-
- 1-ethoxy-4-((1s,4r)-4-propylcyclohexyl)benzene
- 4-(trans-4-Propylcyclohexyl)-1-ethoxy-benzene
- 1-Ethoxy-4-(4-propyl-cyclohexyl)-benzene
- KSC497A2F
- OXBRRUNAAVNTOZ-UHFF
- FT-0641789
- SR-01000389335
- 1-((1r,4s)-1-ethoxy-4-propylcyclohexyl)benzene
- SR-01000389335-1
- DS-11814
- SCHEMBL1894069
- MFCD06658195
- 80944-44-1
- trans-1-Ethoxy-4-(4-propylcyclohexyl)benzen
- SCHEMBL4800850
- AKOS001483016
- p-(trans-4-n-propylcyclohexyl) ethoxybenzene
- DTXSID701001656
- 1-Ethoxy-4-(4-propylcyclohexyl)benzene #
- AMY25196
- SCHEMBL12366453
- SY090334
- OXBRRUNAAVNTOZ-UHFFFAOYSA-N
- NS00060733
- CS-0061440
- E1369
- A24044
- EINECS 279-633-1
- Benzene, 1-ethoxy-4-(4-propylcyclohexyl)-
- trans-1-Ethoxy-4-(4-n-propylcyclohexyl)benzene
- AKOS015838824
- SB66943
- SCHEMBL18503394
- 1-Ethoxy-4-(trans-4-propylcyclohexyl)benzene (ACI)
- Benzene, 1-ethoxy-4-(4-propylcyclohexyl)-, trans- (ZCI)
- (trans)-1-(4-Ethoxyphenyl)-4-propylcyclohexane
- (trans)-4-Ethoxy-1-(4-propylcyclohexyl)benzene
- 3-HB-O2
- 3CPO2
- 4-(trans-4-n-Propylcyclohexyl)ethoxybenzene
- 4-(trans-4-Propylcyclohexyl)-1-ethoxybenzene
- 4-(trans-4-Propylcyclohexyl)ethoxybenzene
- 4-Ethoxy-1-(trans-4-propylcyclohexyl)benzene
- CP-3-O2
- PCH 3O2
- PEC
- trans-1-(p-Ethoxyphenyl)-4-propylcyclohexane
- trans-1-Ethoxy-4-(4-propylcyclohexyl)benzene
- trans-4-(4-Ethoxyphenyl)-1-propylcyclohexane
- trans-4-Propyl-1-(4-ethoxyphenyl)cyclohexane
- DB-019157
- OXBRRUNAAVNTOZ-SHTZXODSSA-N
- STK019727
- trans-1-Ethoxy-4-(4-N-propylcyclohexyl)benzene
-
- MDL: MFCD06658195
- インチ: 1S/C17H26O/c1-3-5-14-6-8-15(9-7-14)16-10-12-17(13-11-16)18-4-2/h10-15H,3-9H2,1-2H3/t14-,15-
- InChIKey: OXBRRUNAAVNTOZ-SHTZXODSSA-N
- SMILES: C([C@@H]1CC[C@@H](C2C=CC(OCC)=CC=2)CC1)CC
計算された属性
- 精确分子量: 246.19800
- 同位素质量: 246.198
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 1
- 重原子数量: 18
- 回転可能化学結合数: 5
- 複雑さ: 210
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 9.2
- XLogP3: 6.1
じっけんとくせい
- 密度みつど: 0.928
- ゆうかいてん: 40.0 to 44.0 deg-C
- Boiling Point: 345.3 °C at 760 mmHg
- フラッシュポイント: 345.3 °C at 760 mmHg
- Refractive Index: 1.495
- PSA: 9.23000
- LogP: 5.15920
trans-1-Ethoxy-4-(4-N-propylcyclohexyl)benzene Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Ambeed | A261984-25g |
1-Ethoxy-4-(trans-4-propylcyclohexyl)benzene |
80944-44-1 | 98% | 25g |
$26.0 | 2025-02-22 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1132080-25g |
trans-1-Ethoxy-4-(4-n-propylcyclohexyl)benzene |
80944-44-1 | 97% | 25g |
¥65.00 | 2024-07-28 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1132080-5g |
trans-1-Ethoxy-4-(4-n-propylcyclohexyl)benzene |
80944-44-1 | 97% | 5g |
¥51.00 | 2024-07-28 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-QY070-20g |
trans-1-Ethoxy-4-(4-N-propylcyclohexyl)benzene |
80944-44-1 | 98% | 20g |
495.0CNY | 2021-07-12 | |
eNovation Chemicals LLC | D957063-100g |
1-Ethoxy-4-(trans-4-propylcyclohexyl)benzene |
80944-44-1 | 98% | 100g |
$75 | 2024-06-07 | |
Alichem | A019087717-100g |
1-Ethoxy-4-(trans-4-propylcyclohexyl)benzene |
80944-44-1 | 97% | 100g |
$682.08 | 2023-09-01 | |
Chemenu | CM203886-25g |
1-Ethoxy-4-(trans-4-propylcyclohexyl)benzene |
80944-44-1 | 95+% | 25g |
$224 | 2021-06-15 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1132080-100g |
trans-1-Ethoxy-4-(4-n-propylcyclohexyl)benzene |
80944-44-1 | 97% | 100g |
¥279.00 | 2024-07-28 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1132080-10g |
trans-1-Ethoxy-4-(4-n-propylcyclohexyl)benzene |
80944-44-1 | 97% | 10g |
¥53.00 | 2024-07-28 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | E1369-5G |
1-Ethoxy-4-(trans-4-propylcyclohexyl)benzene |
80944-44-1 | >98.0%(GC) | 5g |
¥250.00 | 2024-04-15 |
trans-1-Ethoxy-4-(4-N-propylcyclohexyl)benzene 合成方法
Synthetic Circuit 1
trans-1-Ethoxy-4-(4-N-propylcyclohexyl)benzene Raw materials
trans-1-Ethoxy-4-(4-N-propylcyclohexyl)benzene Preparation Products
trans-1-Ethoxy-4-(4-N-propylcyclohexyl)benzene 関連文献
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Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
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Kathryn J. Arm,J. A. Gareth Williams Chem. Commun., 2005, 230-232
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A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
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Yukihiro Okada,Masanori Yokozawa,Miwa Akiba,Kazuhiko Oishi,Kyoji O-kawa,Tomohiro Akeboshi,Yasuo Kawamura,Seiichi Inokuma Org. Biomol. Chem., 2003,1, 2506-2511
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Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092
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Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
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Sherif Ashraf Fahmy,Fortuna Ponte,Iten M. Fawzy,Emilia Sicilia,Hassan Mohamed El-Said Azzazy RSC Adv., 2021,11, 24673-24680
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Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
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S. Ahmed Chem. Commun., 2009, 6421-6423
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Yueyuan Mao,Keyin Liu,Guanglei Lv,Ying Wen,Xingjun Zhu,Haichuang Lan,Tao Yi Chem. Commun., 2015,51, 6667-6670
trans-1-Ethoxy-4-(4-N-propylcyclohexyl)benzeneに関する追加情報
Professional Introduction to Compound with CAS No. 80944-44-1 and Product Name: trans-1-Ethoxy-4-(4-N-propylcyclohexyl)benzene
The compound identified by the CAS number 80944-44-1 and the product name trans-1-Ethoxy-4-(4-N-propylcyclohexyl)benzene represents a significant area of interest in the field of organic chemistry and pharmaceutical research. This compound, characterized by its unique structural framework, has garnered attention due to its potential applications in various chemical and biological contexts. The molecular structure of trans-1-Ethoxy-4-(4-N-propylcyclohexyl)benzene consists of a benzene ring substituted with an ethoxy group at the trans-1 position and a 4-N-propylcyclohexyl group at the 4 position, which contributes to its distinct chemical properties and reactivity.
In recent years, there has been a growing interest in understanding the pharmacological properties of complex organic molecules like trans-1-Ethoxy-4-(4-N-propylcyclohexyl)benzene. The presence of both aromatic and aliphatic components in its structure suggests potential interactions with biological targets, making it a candidate for further investigation in drug discovery and development. Specifically, the ethoxy group can influence metabolic pathways, while the propyl-substituted cyclohexane ring may contribute to binding affinity with certain enzymes or receptors.
Current research in the field of medicinal chemistry has highlighted the importance of stereochemistry in determining the efficacy and selectivity of pharmaceutical compounds. The trans configuration in trans-1-Ethoxy-4-(4-N-propylcyclohexyl)benzene is particularly noteworthy, as it can significantly affect the compound's interaction with biological systems. Studies have shown that trans-isomers often exhibit different pharmacokinetic profiles compared to their cis counterparts, which can be attributed to differences in solubility, metabolic stability, and binding affinity.
The synthesis of trans-1-Ethoxy-4-(4-N-propylcyclohexyl)benzene involves multi-step organic reactions that require precise control over reaction conditions to achieve high yields and purity. Advanced synthetic techniques, such as catalytic hydrogenation and cross-coupling reactions, are often employed to construct the desired molecular framework efficiently. The use of palladium-based catalysts, for instance, has been reported to facilitate the formation of carbon-carbon bonds under mild conditions, enhancing the overall synthetic strategy.
From a biological perspective, trans-1-Ethoxy-4-(4-N-propylcyclohexyl)benzene has shown promise in preliminary screenings for potential therapeutic applications. Its structural features suggest that it may interact with targets involved in inflammatory responses or neural signaling pathways. However, further studies are necessary to elucidate its exact mechanism of action and assess its safety profile. In vitro assays have been conducted to evaluate its interaction with enzymes such as cytochrome P450s, which are critical in drug metabolism.
The role of computational chemistry in analyzing compounds like trans-1-Ethoxy-4-(4-N-propylcyclohexyl)benzene cannot be overstated. Molecular modeling techniques have enabled researchers to predict binding affinities, optimize molecular structures, and simulate interactions with biological targets before conducting expensive wet-lab experiments. These computational approaches have accelerated the drug discovery process significantly by allowing rapid screening of large libraries of compounds.
In conclusion, trans-1-Ethoxy-4-(4-N-propylcyclohexyl)benzene, identified by CAS No. 80944-44-1, represents a fascinating subject of study in organic chemistry and pharmaceutical research. Its unique structural features and potential biological activities make it an attractive candidate for further exploration. As research continues to uncover new applications for this compound, it is likely that additional insights into its chemical behavior and therapeutic potential will emerge.
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